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Executive Summary
Enbezotinib (TPX-0046) is a novel, orally bioavailable, macrocyclic tyrosine kinase inhibitor

(TKI) designed to potently and selectively target both the Rearranged during Transfection

(RET) proto-oncogene and the Src family of kinases (SFKs). Developed by Turning Point

Therapeutics, enbezotinib was engineered to address both treatment-naïve RET-altered

cancers and to overcome acquired resistance to first-generation RET inhibitors. Its dual-

targeting mechanism aims to inhibit the primary oncogenic driver (RET) while simultaneously

blocking a key resistance pathway mediated by SRC signaling. This technical guide provides

an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and

clinical evaluation of enbezotinib.

Introduction to Enbezotinib
Enbezotinib is a small molecule inhibitor belonging to the class of macrocyclic compounds.[1]

Its unique three-dimensional structure is designed to fit into the ATP-binding pocket of RET and

SRC kinases with high affinity, leading to the inhibition of their catalytic activity.[2] The rationale

for developing a dual RET/SRC inhibitor stems from the observation that SRC signaling can be

a bypass mechanism leading to resistance to RET-targeted therapies.[3][4] By inhibiting both

targets, enbezotinib has the potential for more durable clinical responses.[3] The clinical

development of enbezotinib was investigated in the Phase 1/2 SWORD-1 trial for patients with
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advanced solid tumors harboring RET fusions or mutations, though the trial was ultimately

discontinued.[1][5]

Discovery and Synthesis
Discovery
The discovery of enbezotinib was guided by a structure-based drug design approach aimed at

creating a potent and selective inhibitor of RET that could also overcome known resistance

mutations, such as those in the solvent front region.[2][6] The macrocyclic scaffold was chosen

to provide conformational rigidity and to optimize interactions within the kinase active site,

contributing to its high potency and selectivity.[2]

Synthesis of Enbezotinib
While the specific, proprietary, multi-step synthesis of enbezotinib has not been publicly

disclosed in detail, a representative synthetic approach for macrocyclic kinase inhibitors of this

type can be conceptualized based on patent literature for similar compounds and general

principles of medicinal chemistry.[6][7][8] The synthesis would likely involve the construction of

key heterocyclic building blocks, followed by a macrocyclization step to form the characteristic

ring structure.

Representative Synthetic Scheme (Hypothetical):

The synthesis could begin with the preparation of a substituted pyrazole core and a

functionalized pyridine fragment. These two key intermediates would then be coupled, followed

by a series of reactions to introduce the chiral side chain and prepare the molecule for the final

macrocyclization step. The macrocyclization is a critical step and could be achieved via an

intramolecular nucleophilic substitution or a ring-closing metathesis reaction.

Note: The following is a generalized representation and not the specific, validated synthesis of

enbezotinib.

Step 1: Synthesis of the Pyrazolopyrimidine Core. This would likely involve the condensation of

a hydrazine derivative with a pyrimidine precursor to form the bicyclic pyrazolopyrimidine

system.
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Step 2: Functionalization of the Core. Halogenation or other activating groups would be

introduced to enable subsequent coupling reactions.

Step 3: Synthesis of the Chiral Side Chain. This would involve asymmetric synthesis to

establish the correct stereochemistry of the methyl- and amine-bearing side chain.

Step 4: Coupling of the Fragments. A palladium-catalyzed cross-coupling reaction, such as a

Suzuki or Buchwald-Hartwig reaction, could be employed to link the pyrazolopyrimidine core

with the chiral side chain and the pyridine fragment.

Step 5: Macrocyclization. An intramolecular reaction, such as an etherification or an amidation,

would be used to close the macrocycle.

Step 6: Final Modifications and Purification. Removal of any protecting groups and purification

by chromatography would yield the final enbezotinib molecule.

Mechanism of Action
Enbezotinib is a dual inhibitor of RET and SRC tyrosine kinases.[3]

RET Inhibition: RET is a receptor tyrosine kinase that, when constitutively activated by

mutations or gene fusions, drives the growth of various cancers, including non-small cell lung

cancer (NSCLC) and medullary thyroid cancer.[6][9] Enbezotinib binds to the ATP-binding

site of both wild-type and mutated RET kinases, preventing their autophosphorylation and

the subsequent activation of downstream signaling pathways.[10]

SRC Inhibition: SRC is a non-receptor tyrosine kinase that plays a crucial role in cell

proliferation, survival, migration, and invasion.[11] Upregulation of SRC signaling has been

identified as a mechanism of acquired resistance to RET inhibitors.[3] By inhibiting SRC,

enbezotinib can potentially overcome or delay the emergence of resistance to RET-targeted

therapy.[3]

The dual inhibition of RET and SRC by enbezotinib is intended to provide a more

comprehensive blockade of oncogenic signaling, leading to enhanced anti-tumor activity.

Signaling Pathways
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Caption: Enbezotinib inhibits the RET and SRC signaling pathways.
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Quantitative Data
Preclinical Data
Enbezotinib has demonstrated potent activity against wild-type RET, various RET mutants,

and SRC kinase in preclinical studies.

Target Assay Type IC50 (nM) Reference

Wild-type RET Biochemical 0.26 [12]

Wild-type RET Cellular (p-RET) 21.9 [12]

RET G810R Mutant Cellular (Proliferation) 1-17 [13]

15 RET Mutants Cellular (p-RET) 2.69 - 108 [12]

SRC Kinase Not Specified Low nanomolar [14]

In Vivo Efficacy: In xenograft models of RET-driven cancers, enbezotinib demonstrated

significant anti-tumor activity.[2]

In a patient-derived xenograft (PDX) model of NSCLC with a KIF5B-RET fusion, enbezotinib
treatment led to tumor regression.[2]

A single 5 mg/kg dose of enbezotinib inhibited RET phosphorylation by over 80% in vivo.

[14]

Clinical Data
The Phase 1/2 SWORD-1 trial (NCT04161391) evaluated the safety and efficacy of

enbezotinib in patients with advanced solid tumors harboring RET alterations.[5]
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Patient
Population

Treatment
History

N Outcome Reference

RET TKI-naïve None 5

4 patients

showed tumor

regressions of

-42%, -37%,

-23%, and -3%. 2

confirmed partial

responses.

[1]

TKI-pretreated Prior RET TKI 9

3 patients

showed tumor

regressions of

-44%, -27%, and

-17%.

[1]

Experimental Protocols
Biochemical Kinase Inhibition Assay (Representative
Protocol)
This protocol describes a typical in vitro assay to determine the IC50 of enbezotinib against

RET and SRC kinases.[15][16]

Materials:

Recombinant human RET or SRC kinase

Kinase-specific peptide substrate

ATP (Adenosine triphosphate)

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

Enbezotinib (serially diluted)

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
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384-well plates

Procedure:

Prepare a serial dilution of enbezotinib in DMSO.

In a 384-well plate, add the diluted enbezotinib or DMSO (vehicle control).

Add the kinase and peptide substrate solution to each well.

Incubate at room temperature for a defined period (e.g., 10-30 minutes) to allow for

compound binding to the kinase.

Initiate the kinase reaction by adding ATP to each well.

Incubate the reaction at room temperature for a specific time (e.g., 60 minutes).

Stop the reaction and measure the kinase activity using a suitable detection method. For the

ADP-Glo™ assay, this involves adding a reagent that converts the ADP produced to a

luminescent signal.

The luminescent signal is read on a plate reader.

The IC50 value is calculated by plotting the percentage of kinase inhibition against the

logarithm of the enbezotinib concentration and fitting the data to a dose-response curve.

Cellular Proliferation Assay (Representative Protocol)
This protocol outlines a common method to assess the effect of enbezotinib on the

proliferation of cancer cells harboring RET alterations.[14][17]

Materials:

Cancer cell line with a known RET fusion or mutation (e.g., LC-2/ad, TT cells)

Cell culture medium and supplements

Enbezotinib (serially diluted)
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96-well cell culture plates

Cell proliferation reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Prepare a serial dilution of enbezotinib in the cell culture medium.

Remove the existing medium from the wells and add the medium containing the different

concentrations of enbezotinib or vehicle control (DMSO).

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time to allow for the development of a signal (luminescence,

fluorescence, or absorbance).

Measure the signal using a plate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control.

The GI50 (concentration for 50% growth inhibition) is determined by plotting the percentage

of cell viability against the logarithm of the enbezotinib concentration.

Experimental and Drug Discovery Workflow
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Caption: A generalized workflow for small molecule kinase inhibitor discovery.
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Conclusion
Enbezotinib is a rationally designed dual RET and SRC inhibitor with demonstrated preclinical

activity against a range of RET alterations, including those that confer resistance to other RET

inhibitors. The initial clinical data from the SWORD-1 trial were promising in both TKI-naïve and

pretreated patients with RET-driven cancers. Although the clinical development of enbezotinib
has been discontinued, the scientific rationale behind its design and the data generated from its

evaluation provide valuable insights for the development of next-generation kinase inhibitors

aimed at overcoming therapeutic resistance. The in-depth technical information provided in this

guide serves as a resource for researchers and drug development professionals in the field of

oncology and precision medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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